molecular formula C14H14N2O3S B11480130 1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]-

1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]-

Cat. No.: B11480130
M. Wt: 290.34 g/mol
InChI Key: CXNAGUKJFXNYTN-UHFFFAOYSA-N
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Description

1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]- is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]- typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 1-methyl-1H-imidazole, and ethanone derivatives. Common synthetic routes could involve:

    Step 1: Formation of the benzodioxin ring system through cyclization reactions.

    Step 2: Introduction of the ethanone group via acylation reactions.

    Step 3: Attachment of the imidazole ring through nucleophilic substitution or coupling reactions.

    Step 4: Formation of the thioether linkage using thiolation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings and imidazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Potential use in biochemical studies due to its unique functional groups.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would involve interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets would depend on the context of its use, such as its role in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1H-imidazol-2-yl)thio]-: Lacks the methyl group on the imidazole ring.

    1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)oxy]-: Contains an oxygen linkage instead of a sulfur linkage.

Uniqueness

The presence of both the benzodioxin and imidazole moieties, along with the thioether linkage, makes 1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]- unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C14H14N2O3S/c1-16-5-4-15-14(16)20-9-11(17)10-2-3-12-13(8-10)19-7-6-18-12/h2-5,8H,6-7,9H2,1H3

InChI Key

CXNAGUKJFXNYTN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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